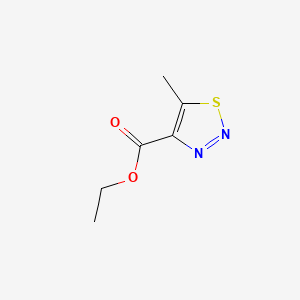
3-Fluoro-4-nitropyridine-N-oxide
概要
説明
3-Fluoro-4-nitropyridine-N-oxide is an organic compound with the molecular formula C5H3FN2O3. It is a yellow to yellow-brown crystalline powder and is known for its unique chemical properties and applications in various fields, including pharmaceuticals and radiopharmaceuticals .
準備方法
The synthesis of 3-Fluoro-4-nitropyridine-N-oxide typically involves the fluorination of 3-bromo-4-nitropyridine-N-oxide. This reaction is carried out at room temperature and produces the desired compound in moderate yield . Another method involves the reaction of pyridine with nitric acid and boron trifluoride to form 3-fluoro-4-nitropyridine, which is then subjected to N-oxidation .
化学反応の分析
3-Fluoro-4-nitropyridine-N-oxide undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can convert it to 3-fluoro-4-aminopyridine.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the nitro group.
Oxidation: The compound can be further oxidized under specific conditions to form different derivatives.
Common reagents used in these reactions include hydrogen gas for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3-Fluoro-4-nitropyridine-N-oxide has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used as a dye and chemical analysis reagent.
作用機序
The mechanism of action of 3-Fluoro-4-nitropyridine-N-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other interactions, making it a valuable tool in biochemical studies .
類似化合物との比較
3-Fluoro-4-nitropyridine-N-oxide can be compared with other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 4-Fluoropyridine
- 3-Bromo-4-nitropyridine
These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific substitution pattern and the presence of both fluorine and nitro groups, which confer distinct chemical properties .
特性
IUPAC Name |
3-fluoro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWIGULJOZAPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344032 | |
| Record name | 3-Fluoro-4-nitropyridine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-54-0 | |
| Record name | Pyridine, 3-fluoro-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-nitropyridine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4-nitropyridin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 3-fluoro-4-nitropyridine-N-oxide described in the research?
A1: The research presents a novel method for direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine []. This is significant because nucleophilic fluorination of pyridines, particularly at the meta position, is challenging due to their electron-rich aromatic structure. This new approach, using this compound as an intermediate, offers a promising pathway for synthesizing fluoropyridines, valuable structures in pharmaceuticals and radiopharmaceuticals.
Q2: How is this compound further utilized in the synthesis of radiopharmaceuticals?
A2: The research demonstrates that this compound can be easily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation []. This is particularly relevant for radiopharmaceutical development as the method was successfully adapted for labeling with fluorine-18. This suggests that this compound can serve as a valuable precursor for synthesizing radiolabeled 3-fluoro-4-aminopyridine derivatives, potentially expanding the possibilities for PET imaging and other applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)









![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)
